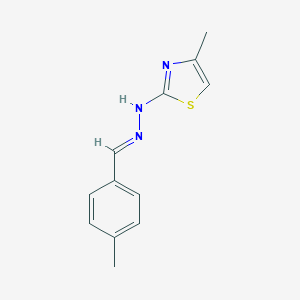![molecular formula C17H23BrN2O B255378 6-Bromo-3-{[butyl(ethyl)amino]methyl}-2-methylquinolin-4-ol](/img/structure/B255378.png)
6-Bromo-3-{[butyl(ethyl)amino]methyl}-2-methylquinolin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-3-{[butyl(ethyl)amino]methyl}-2-methylquinolin-4-ol, also known as BAEQ, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 6-Bromo-3-{[butyl(ethyl)amino]methyl}-2-methylquinolin-4-ol is not fully understood, but studies have suggested that it acts by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. 6-Bromo-3-{[butyl(ethyl)amino]methyl}-2-methylquinolin-4-ol has been shown to inhibit the activity of protein kinase B (AKT), which is involved in cell survival and proliferation. Additionally, 6-Bromo-3-{[butyl(ethyl)amino]methyl}-2-methylquinolin-4-ol has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects:
6-Bromo-3-{[butyl(ethyl)amino]methyl}-2-methylquinolin-4-ol has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 6-Bromo-3-{[butyl(ethyl)amino]methyl}-2-methylquinolin-4-ol inhibits the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. 6-Bromo-3-{[butyl(ethyl)amino]methyl}-2-methylquinolin-4-ol has also been shown to inhibit the activity of MMPs, which are involved in the breakdown of extracellular matrix proteins. In addition, 6-Bromo-3-{[butyl(ethyl)amino]methyl}-2-methylquinolin-4-ol has been shown to inhibit the activity of AKT, which is involved in cell survival and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 6-Bromo-3-{[butyl(ethyl)amino]methyl}-2-methylquinolin-4-ol is its potential as a fluorescent probe for the detection of metal ions. 6-Bromo-3-{[butyl(ethyl)amino]methyl}-2-methylquinolin-4-ol has been shown to selectively bind to copper ions, making it a useful tool for the determination of trace amounts of copper in water samples. However, one limitation of 6-Bromo-3-{[butyl(ethyl)amino]methyl}-2-methylquinolin-4-ol is its limited solubility in aqueous solutions, which can make it difficult to work with in certain lab experiments.
Orientations Futures
There are several future directions for research on 6-Bromo-3-{[butyl(ethyl)amino]methyl}-2-methylquinolin-4-ol. One area of interest is the development of 6-Bromo-3-{[butyl(ethyl)amino]methyl}-2-methylquinolin-4-ol as an anti-cancer agent. Further studies are needed to determine the efficacy of 6-Bromo-3-{[butyl(ethyl)amino]methyl}-2-methylquinolin-4-ol in vivo and to investigate its potential as a therapeutic agent for the treatment of cancer. Another area of interest is the development of 6-Bromo-3-{[butyl(ethyl)amino]methyl}-2-methylquinolin-4-ol as a fluorescent probe for the detection of other metal ions. Studies are needed to determine the selectivity and sensitivity of 6-Bromo-3-{[butyl(ethyl)amino]methyl}-2-methylquinolin-4-ol for other metal ions, such as zinc and cadmium. Additionally, further studies are needed to investigate the mechanism of action of 6-Bromo-3-{[butyl(ethyl)amino]methyl}-2-methylquinolin-4-ol and to identify other enzymes and proteins that it may inhibit.
Méthodes De Synthèse
6-Bromo-3-{[butyl(ethyl)amino]methyl}-2-methylquinolin-4-ol can be synthesized using a multi-step process that involves the reaction of 2-methyl-4-hydroxyquinoline with butyl(ethyl)amine, followed by bromination using N-bromosuccinimide. This process yields 6-Bromo-3-{[butyl(ethyl)amino]methyl}-2-methylquinolin-4-ol as a white crystalline solid with a melting point of 167-169°C.
Applications De Recherche Scientifique
6-Bromo-3-{[butyl(ethyl)amino]methyl}-2-methylquinolin-4-ol has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 6-Bromo-3-{[butyl(ethyl)amino]methyl}-2-methylquinolin-4-ol has been investigated for its potential as an anti-cancer agent. Studies have shown that 6-Bromo-3-{[butyl(ethyl)amino]methyl}-2-methylquinolin-4-ol inhibits the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. In materials science, 6-Bromo-3-{[butyl(ethyl)amino]methyl}-2-methylquinolin-4-ol has been studied for its potential as a fluorescent probe for the detection of metal ions. In analytical chemistry, 6-Bromo-3-{[butyl(ethyl)amino]methyl}-2-methylquinolin-4-ol has been used as a reagent for the determination of trace amounts of copper in water samples.
Propriétés
Nom du produit |
6-Bromo-3-{[butyl(ethyl)amino]methyl}-2-methylquinolin-4-ol |
|---|---|
Formule moléculaire |
C17H23BrN2O |
Poids moléculaire |
351.3 g/mol |
Nom IUPAC |
6-bromo-3-[[butyl(ethyl)amino]methyl]-2-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C17H23BrN2O/c1-4-6-9-20(5-2)11-15-12(3)19-16-8-7-13(18)10-14(16)17(15)21/h7-8,10H,4-6,9,11H2,1-3H3,(H,19,21) |
Clé InChI |
UCOXSEPSZDYGLK-UHFFFAOYSA-N |
SMILES isomérique |
CCCCN(CC)CC1=C(N=C2C=CC(=CC2=C1O)Br)C |
SMILES |
CCCCN(CC)CC1=C(NC2=C(C1=O)C=C(C=C2)Br)C |
SMILES canonique |
CCCCN(CC)CC1=C(NC2=C(C1=O)C=C(C=C2)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-[4-(diethylamino)phenyl]-4-hydroxy-5-(pyridin-3-ylcarbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one](/img/structure/B255302.png)

![3,5-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]-1,2-oxazole](/img/structure/B255304.png)

![2-propylsulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B255307.png)
![isopropyl {[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B255309.png)

![methyl {[3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B255319.png)
![(4E)-4-[hydroxy(phenyl)methylidene]-1-(2-methoxyethyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione](/img/structure/B255323.png)
![(5E)-2-(2-bromoanilino)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B255327.png)
![2-({4-allyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B255328.png)
![2-Ethoxyethyl 4-[(phenoxyacetyl)amino]benzoate](/img/structure/B255330.png)
